3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine 3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Brand Name: Vulcanchem
CAS No.: 1955539-92-0
VCID: VC2954479
InChI: InChI=1S/C11H17N3O2/c1-2-15-5-6-16-11-7-9-8-12-4-3-10(9)13-14-11/h7,12H,2-6,8H2,1H3
SMILES: CCOCCOC1=NN=C2CCNCC2=C1
Molecular Formula: C11H17N3O2
Molecular Weight: 223.27 g/mol

3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine

CAS No.: 1955539-92-0

Cat. No.: VC2954479

Molecular Formula: C11H17N3O2

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine - 1955539-92-0

Specification

CAS No. 1955539-92-0
Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
IUPAC Name 3-(2-ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Standard InChI InChI=1S/C11H17N3O2/c1-2-15-5-6-16-11-7-9-8-12-4-3-10(9)13-14-11/h7,12H,2-6,8H2,1H3
Standard InChI Key VMIHVKFZOBNPHP-UHFFFAOYSA-N
SMILES CCOCCOC1=NN=C2CCNCC2=C1
Canonical SMILES CCOCCOC1=NN=C2CCNCC2=C1

Introduction

Chemical Identity and Fundamental Properties

3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine is a heterocyclic organic compound characterized by a fused ring system consisting of a tetrahydropyridine and a pyridazine moiety, with a 2-ethoxyethoxy substituent at position 3. The compound can be identified through several standard chemical identifiers as detailed in Table 1.

Table 1: Chemical Identification Parameters of 3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine

ParameterValue
CAS Registry Number1955539-92-0
Molecular FormulaC₁₁H₁₇N₃O₂
Molecular Weight223.2716 g/mol
SMILES NotationCCOCCOc1cc2CNCCc2nn1
InChIKeyVMIHVKFZOBNPHP-UHFFFAOYSA-N
MDL NumberMFCD29045987
Purity (Commercial)Typically 95-98%

The compound possesses chemical characteristics typical of both pyridazine and tetrahydropyridine ring systems, with the additional functionality of the ethoxyethoxy group contributing to its solubility and potential for hydrogen bonding interactions .

Structural Features and Characteristics

The structure of 3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine exhibits several distinctive features that influence its chemical behavior and potential applications. The compound contains a bicyclic system where a partially saturated pyridine ring (tetrahydropyridine) is fused with a pyridazine heterocycle in a specific orientation indicated by the [4,3-c] notation.

Core Structural Elements

The tetrahydropyrido[4,3-c]pyridazine scaffold forms the fundamental framework of the molecule, consisting of:

  • A six-membered tetrahydropyridine ring containing one nitrogen atom

  • A six-membered pyridazine ring containing two adjacent nitrogen atoms

  • Fusion of these rings in a [4,3-c] arrangement, creating a specific electronic distribution

  • A 2-ethoxyethoxy substituent at position 3 of the pyridazine ring

This structural arrangement creates a molecule with multiple nitrogen atoms that can participate in hydrogen bonding, while the partially saturated nature of the tetrahydropyridine portion provides conformational flexibility .

Substituent Effects

The 2-ethoxyethoxy group at position 3 represents an important structural feature that significantly impacts the compound's physicochemical properties. This substituent:

  • Enhances water solubility compared to more lipophilic analogs

  • Provides additional hydrogen bond acceptor sites

  • May influence the electronic distribution within the pyridazine ring

  • Creates potential for interaction with biological targets through the ether oxygen atoms

Relationship to Other Pyridazine Derivatives

3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine belongs to the broader class of pyridazine derivatives, many of which have demonstrated significant biological activities. Understanding the structure-activity relationships within this class provides context for potential applications of this specific compound.

Comparison with Related Compounds

Several structurally related compounds exhibit notable biological activities:

Table 2: Comparative Analysis of Related Pyridazine Derivatives

CompoundStructural VariationReported Activities
4,5,6,7-Tetrahydrothieno[3,2-c]pyridineContains a thiophene ring instead of pyridazineBiological activity in various therapeutic areas
5,6,7,8-Tetrahydropyrido[3,4-d]pyridazineDifferent fusion pattern of the ringsPotential pharmacological applications
Pyridazino[3,4-d] oxazin-5-one derivativesContains additional oxazinone ringAntimicrobial and other biological activities
2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazinesContains imidazole fused to pyridazineAnticancer activities against multiple cell lines

These comparisons suggest potential avenues for exploring the biological activities of 3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine based on structural similarities and differences .

Physical and Chemical Properties

The physical and chemical properties of 3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine are influenced by its heterocyclic structure and substituent pattern.

Solubility and Partition Behavior

The presence of the 2-ethoxyethoxy substituent likely enhances the water solubility compared to analogs with more lipophilic substituents. Research on related pyridazine compounds suggests that:

  • The pyridazine ring itself contributes to reduced lipophilicity due to its high dipole moment

  • The ethoxyethoxy group provides additional hydrophilic character

  • The nitrogen atoms in the ring system can participate in hydrogen bonding, further enhancing water solubility

Current Applications and Future Research Directions

Future Research Opportunities

Several promising research directions for 3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine include:

  • Comprehensive biological activity screening across multiple therapeutic targets

  • Structure-activity relationship studies with systematic variation of the ethoxyethoxy substituent

  • Investigation of its potential as an intermediate in the synthesis of more complex bioactive molecules

  • Exploration of its physicochemical properties and their impact on drug-like characteristics

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